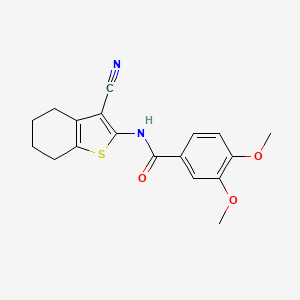

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17(21)20-18-13(10-19)12-5-3-4-6-16(12)24-18/h7-9H,3-6H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPZAXYMRMUGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Formation of the Tetrahydrobenzothiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts as the nucleophile.

Attachment of the Benzamide Group: The benzamide group is attached via an amide bond formation reaction, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Benzothiophene Derivatives

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Structure: Replaces the cyano group with a benzoyl moiety and lacks methoxy substituents.

- Conformation : The cyclohexene ring adopts an envelope conformation (puckering parameters: θ = 0.5098°, φ = 126.7°) with dihedral angles of 7.1° (thiophene/benzamide) and 59.0° (thiophene/benzoyl) .

- Interactions : Features an intramolecular N–H⋯O hydrogen bond (S(6) ring) and weak π–π stacking (centroid separation: 3.9009 Å) .

- Applications: Demonstrates structural insights for allosteric modulation of adenosine receptors, a common target in neurological therapeutics .

N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethylbenzamide

- Structure : Incorporates a 2-methylbutan-2-yl group at position 6 and 3,4-dimethylbenzamide.

Substituent Variations on the Benzamide Group

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide

- Structure : Substitutes 3,4-dimethoxybenzamide with a sulfamoyl group.

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-4-nitrobenzamide

- Structure : Replaces methoxy groups with a nitro (electron-withdrawing) and methyl (electron-donating) group.

- Implications : The nitro group enhances electrophilicity, possibly increasing reactivity in nucleophilic environments, while methyl improves lipophilicity .

ACE2-Targeting Analogs

- Example: 2-Chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]phenyl}carbonyl)amino]phenyl}ethanamine.

- Docking Score: -5.51 kcal/mol against ACE2, highlighting the role of the benzothiophene-cyano scaffold in viral entry inhibition .

- Comparison : The target compound’s 3,4-dimethoxybenzamide group may enhance ACE2 binding via hydrophobic interactions, though experimental validation is needed.

Physicochemical and Spectroscopic Properties

NMR Spectral Data

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

- CAS Number : 312917-14-9

- Solubility : Soluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine. The product is purified through recrystallization or chromatography.

Inhibition of JNK Kinases

One of the primary biological activities of this compound is its role as a selective inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. Research indicates that it exhibits potent inhibitory effects on these kinases:

| Compound | JNK2 pIC50 | JNK3 pIC50 | Selectivity |

|---|---|---|---|

| This compound | 6.5 | 6.7 | Selective for JNK2 and JNK3 over JNK1 |

The compound binds to the ATP-binding site of these kinases and demonstrates a unique binding mode that enhances its selectivity over other MAPK family members such as p38alpha and ERK2 .

The mechanism by which this compound exerts its effects involves:

- Binding to JNK Kinases : It forms hydrogen bond interactions with the hinge region of the ATP-binding site.

- Modulation of Signaling Pathways : By inhibiting JNKs, it affects downstream signaling pathways involved in cell proliferation and apoptosis.

Therapeutic Applications

Given its biological activity as a JNK inhibitor, this compound has potential therapeutic applications in:

- Cancer Treatment : Due to the role of JNKs in regulating apoptosis and cell survival.

- Neurological Disorders : It may also be beneficial in conditions where JNK signaling contributes to neuronal death.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- In Vitro Studies : Research has shown that treatment with this compound leads to decreased cell viability in cancer cell lines through apoptosis induction mediated by JNK inhibition .

- In Vivo Models : Animal studies have indicated that administration of this compound can reduce tumor growth and enhance survival rates in models of cancer.

Q & A

Q. What are the key synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with functionalized benzothiophene and benzamide precursors. A common approach includes:

- Cyano group introduction : Reacting 2-aminobenzothiophene derivatives with cyanating agents (e.g., cyanogen bromide).

- Amide coupling : Using carbodiimide-based reagents (e.g., EDCI) to conjugate the benzothiophene core with 3,4-dimethoxybenzoyl chloride.

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates. Final product purity is confirmed via ¹H/¹³C NMR (peak assignments for cyano, methoxy, and amide groups) and LC-MS (molecular ion peak at m/z ~367.4) .

Q. Which analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves 3D conformation, including the envelope conformation of the tetrahydrobenzothiophene ring and dihedral angles between aromatic planes (e.g., 7.1° for thiophene-amide alignment). Intramolecular hydrogen bonds (N–H⋯O) stabilize the structure .

- NMR spectroscopy : ¹H NMR confirms methoxy protons (δ ~3.8–4.0 ppm) and cyano group absence of protonation. ¹³C NMR identifies carbonyl (δ ~165 ppm) and cyano (δ ~115 ppm) signals .

Q. How is in vitro biological activity initially assessed for this compound?

- Kinase inhibition assays : Test against JNK isoforms (e.g., JNK1/2/3) using ATP-competitive assays. IC₅₀ values in the low micromolar range (e.g., 1–5 µM) suggest therapeutic potential .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) quantify antiproliferative effects. Dose-response curves determine IC₅₀ values, with comparisons to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s JNK inhibition?

- Substituent modulation : Replace 3,4-dimethoxy groups with electron-withdrawing groups (e.g., sulfonyl) to enhance kinase binding. For example, analogs with 4-(methylpiperidinyl)sulfonyl substituents show improved IC₅₀ values due to stronger hydrophobic interactions .

- Scaffold rigidity : Introduce fused rings (e.g., tetrahydrothienopyridine) to restrict conformational flexibility, improving target selectivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like ATP concentration (kinase assays) and cell passage number (cytotoxicity tests).

- Orthogonal validation : Confirm JNK inhibition via Western blot (phospho-c-Jun levels) and cellular thermal shift assays (CETSA) to verify target engagement .

Q. How do computational methods enhance mechanistic understanding of this compound’s activity?

- Molecular docking : Predict binding modes in JNK’s ATP-binding pocket. Key interactions include hydrogen bonds between the amide carbonyl and kinase hinge region (Met108) and π-π stacking with Phe170 .

- MD simulations : Assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

Q. What crystallographic refinements improve resolution for this compound’s polymorphs?

- SHELX suite : Use SHELXL for high-resolution refinement (R₁ <0.05). Anisotropic displacement parameters model thermal motion, while twin refinement addresses pseudo-merohedral twinning in crystal lattices .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) contributing to crystal packing stability .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization Data

| Intermediate | Key NMR Signals (δ, ppm) | LC-MS (m/z) | Purity (HPLC) |

|---|---|---|---|

| Benzothiophene-cyano precursor | 7.2–7.5 (aromatic H), 2.5–3.0 (tetrahydro H) | 245.3 [M+H]⁺ | ≥95% |

| Final product | 3.8 (OCH₃), 6.9–7.3 (aromatic H) | 367.4 [M+H]⁺ | ≥98% |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.